Product packaging for 3-Pentyloxypyridine(Cat. No.:CAS No. 24027-10-9)

3-Pentyloxypyridine

Cat. No.: B3050161
CAS No.: 24027-10-9
M. Wt: 165.23 g/mol
InChI Key: GKACYEDEVWNLBG-UHFFFAOYSA-N
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Description

3-Pentyloxypyridine (CAS Registry Number: 24027-10-9) is an organic compound with the molecular formula C 10 H 15 NO and a molecular weight of 165.23 g/mol . Its chemical structure consists of a pyridine ring, a nitrogen-containing heterocycle fundamental in medicinal chemistry, linked at the 3-position by an oxygen atom to a pentyl chain . This alkoxypyridine scaffold is of significant interest in chemical synthesis and material science research. Pyridine derivatives are ubiquitous in pharmaceutical research due to their profound effect on pharmacological activity, which has led to the discovery of numerous broad-spectrum therapeutic agents . The pyridine ring is a key scaffold in many US FDA-approved drugs and is valued for its ability to improve a molecule's water solubility, metabolic stability, and cellular permeability . Researchers utilize alkoxypyridines like this compound as versatile intermediates and building blocks in the development of novel bioactive molecules, including ligands for organometallic compounds and functional nanomaterials . Specifications: • CAS Number: 24027-10-9 • Molecular Formula: C 10 H 15 NO • Molecular Weight: 165.23 g/mol • SMILES: C1=C(OCCCCC)C=NC=C1 • InChI Key: GKACYEDEVWNLBG-UHFFFAOYSA-N Use Statement: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3050161 3-Pentyloxypyridine CAS No. 24027-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-2-3-4-8-12-10-6-5-7-11-9-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKACYEDEVWNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178766
Record name 3-Pentyloxypyridine
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Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24027-10-9
Record name 3-(Pentyloxy)pyridine
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Record name 3-Pentyloxypyridine
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Record name 3-Pentyloxypyridine
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Record name 3-pentyloxypyridine
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Chemical Reactivity and Mechanistic Studies of 3 Pentyloxypyridine

Reactivity Profile of the Pyridine (B92270) Heterocycle in 3-Pentyloxypyridine

The chemical behavior of this compound is fundamentally governed by the electronic characteristics of its pyridine heterocycle, which is inherently electron-deficient. imperial.ac.uk This deficiency arises from the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal of electron density from the ring. youtube.com Consequently, the carbon framework is electron-poor, making pyridine and its derivatives generally less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic attack. imperial.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr): Pyridine is often compared to nitrobenzene (B124822) in its reluctance to undergo electrophilic aromatic substitution. youtube.com The reaction requires harsh conditions, and the substitution occurs primarily at the 3- and 5-positions (meta-position). youtube.com This is because the intermediates formed by electrophilic attack at the 2-, 4-, or 6-positions (ortho- and para-positions) are significantly destabilized, as one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. Furthermore, under the strongly acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. youtube.com This further deactivates the ring towards electrophilic attack by increasing the inductive electron withdrawal.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. imperial.ac.ukacs.org These positions are electronically analogous to the ortho and para positions in nitro-activated benzene rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer-like complex. nih.govfishersci.se The stability of this intermediate is key to the reaction's success. The subsequent departure of a leaving group (such as a halide) restores the aromaticity of the ring. fishersci.seyoutube.com The reactivity order for halopyridines in SNAr reactions is often F > Cl > Br > I, which is characteristic of this mechanism where the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. sci-hub.se

Influence of the Pentyloxy Group on Ring Reactivity

The pentyloxy group at the 3-position significantly modulates the inherent reactivity of the pyridine ring. As an alkoxy group, it exerts two opposing electronic effects:

Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring, increasing electron density. This effect is most pronounced at the positions ortho and para to the substituent (the 2-, 4-, and 6-positions). This electron donation can help stabilize the cationic intermediate in electrophilic substitution, thereby activating the ring compared to unsubstituted pyridine. wikipedia.org

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to the withdrawal of electron density from the ring through the sigma bond.

For nucleophilic aromatic substitution , the electron-donating pentyloxy group generally deactivates the ring. By increasing the electron density, it disfavors the initial attack by a nucleophile. However, this deactivating effect is less pronounced compared to the powerful directing effects of the ring nitrogen. Therefore, in a halogenated this compound, nucleophilic substitution would still be expected to occur at the 2-, 4-, or 6-positions, albeit potentially at a slower rate than in a corresponding halopyridine without the electron-donating group. Studies on the amination of methoxypyridines demonstrate that nucleophilic substitution on alkoxy-substituted pyridines is feasible. ntu.edu.sg

Table 1: Predicted Influence of the 3-Pentyloxy Group on Aromatic Substitution
Reaction TypePosition on RingEffect of Pyridine NitrogenEffect of 3-Pentyloxy GroupOverall Predicted Reactivity
Electrophilic Substitution (SEAr)C2, C4, C6 (ortho/para)Strongly DeactivatedActivated (+M Effect)Deactivated, but more favorable than C5
C5 (meta)Less DeactivatedWeakly AffectedStrongly Deactivated
OverallStrongly DeactivatedActivatingGenerally low, requires specific conditions
Nucleophilic Substitution (SNAr)C2, C4, C6 (ortho/para)Strongly ActivatedDeactivated (+M Effect)Activated, but less so than unsubstituted pyridine
C3, C5 (meta)Deactivated-Highly Unlikely
OverallActivatedDeactivatingFeasible at C2, C4, C6 if a good leaving group is present

Transformations Involving the Pentyloxy Side Chain

Cleavage and Derivatization of the Ether Linkage

The ether linkage in this compound, being an aryl alkyl ether, is chemically robust but can be cleaved under specific, harsh conditions. wikipedia.org The reaction almost exclusively involves the cleavage of the alkyl C-O bond rather than the more stable aryl C-O bond. This is because the sp²-hybridized carbon of the pyridine ring forms a stronger bond with oxygen, and phenyl/pyridyl cations are highly unstable. masterorganicchemistry.com

The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds in two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the pentyloxy group into a good leaving group (a pentanol (B124592) molecule). youtube.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the α-carbon of the pentyl group. youtube.com

This second step can follow either an SN1 or SN2 pathway, depending on the structure of the alkyl group. masterorganicchemistry.com Since the pentyl group is a primary alkyl chain, the cleavage of this compound would proceed via an SN2 mechanism . masterorganicchemistry.commasterorganicchemistry.com This involves a backside attack by the halide nucleophile on the carbon attached to the protonated oxygen, resulting in an inversion of configuration if that carbon were chiral. The final products are 3-hydroxypyridine (B118123) and 1-halopentane.

Unusual C–O bond cleavage of alkoxypyridyl fragments has also been observed in the context of organometallic chemistry, for instance, within ruthenium complexes, which can proceed via SN2 or SNAr mechanisms depending on the conditions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of this compound are excellent substrates for such transformations. eie.grresearchgate.net By introducing a halogen (e.g., Cl, Br, I) at a specific position on the pyridine ring (typically C2, C4, or C6), this position becomes activated for a wide array of coupling reactions, most commonly catalyzed by palladium complexes. researchgate.net

These reactions provide a versatile pathway to complex, highly substituted pyridine derivatives. The general process involves the reaction of a halogenated this compound with an organometallic reagent in the presence of a metal catalyst. researchgate.net

Examples of key cross-coupling reactions applicable to halogenated this compound include:

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-3-pentyloxypyridine with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl structures. researchgate.net

Stille Coupling: Coupling of a halogenated this compound with an organostannane reagent (e.g., an aryltributyltin). This reaction is tolerant of many functional groups. nih.gov

Hiyama Coupling: A reaction involving the coupling of organosilicon compounds with organic halides. This method is considered more environmentally friendly than Stille coupling as silicon byproducts are non-toxic. nih.govmdpi.com

Negishi Coupling: The reaction with an organozinc reagent, which is highly reactive and often provides excellent yields for the formation of C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. nih.gov

Sonogashira Coupling: The coupling of a terminal alkyne with a halo-3-pentyloxypyridine, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyridine derivative. eie.gr

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond between a halo-3-pentyloxypyridine and an amine.

The specific position of the halogen on the this compound ring dictates the final product structure, allowing for the regioselective synthesis of complex molecules.

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameHalogenated Substrate ExampleCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura2-Bromo-3-pentyloxypyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-3-pentyloxypyridine
Stille4-Iodo-3-pentyloxypyridine(Tributylstannyl)thiophenePdCl₂(PPh₃)₂4-(Thiophen-2-yl)-3-pentyloxypyridine
Hiyama6-Chloro-3-pentyloxypyridinePhenyltrimethoxysilanePd(OAc)₂, TBAF6-Phenyl-3-pentyloxypyridine
Sonogashira2-Bromo-3-pentyloxypyridineEthynylbenzenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-3-pentyloxypyridine
Buchwald-Hartwig4-Bromo-3-pentyloxypyridineMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(Morpholino)-3-pentyloxypyridine

Kinetic and Thermodynamic Investigations of Key Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the chemical behavior of this compound. While specific experimental data for this compound is not extensively available in the public domain, a detailed understanding of its potential reactivity can be derived from the well-established principles of physical organic chemistry and the known reactivity of related alkoxypyridines. Key reactions involving this compound likely include nucleophilic aromatic substitution and ether cleavage. The competition between these and other potential pathways is governed by the principles of kinetic and thermodynamic control.

Under conditions of kinetic control , the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest will be the major product, irrespective of its ultimate stability. This is typically favored at lower temperatures, where reactions are less likely to be reversible. In contrast, under thermodynamic control , the product distribution is governed by the relative stabilities of the products. Given sufficient energy (e.g., higher temperatures) and time for the reactions to reach equilibrium, the most stable product will be the major component of the final mixture.

A hypothetical reaction of this compound with a nucleophile (Nu⁻) could proceed via two competing pathways: nucleophilic aromatic substitution (SNA_r_) at the 2-position or ether cleavage.

Pathway A: Nucleophilic Aromatic Substitution (SNA_r_)

In this pathway, the nucleophile attacks the pyridine ring, leading to the displacement of a leaving group. In the case of this compound, direct nucleophilic attack on the ring is less favorable due to the electron-donating nature of the alkoxy group. However, under forcing conditions or with a suitable activating group, substitution could occur. The rate-determining step in S_NAr reactions is typically the initial attack of the nucleophile to form a high-energy anionic intermediate. The stability of this intermediate plays a crucial role in determining the reaction's feasibility and regioselectivity. For pyridines, attack at the 2- and 4-positions is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.

Pathway B: Ether Cleavage

This pathway involves the cleavage of the C-O bond of the pentyloxy group. This reaction is often promoted by strong acids or Lewis acids. The mechanism can be either S_N_1 or S_N_2, depending on the structure of the alkyl group and the reaction conditions. For a primary alkyl group like pentyl, an S_N_2 mechanism is more likely, involving the protonation of the ether oxygen followed by nucleophilic attack on the pentyl group.

The following interactive data tables present hypothetical kinetic and thermodynamic data for these competing pathways to illustrate the principles of kinetic and thermodynamic control.

Table 1: Hypothetical Kinetic Data for Competing Reactions of this compound at 298 K

Reaction PathwayRate Constant (k) at 298 K (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
SNA_r at C-2 2.5 x 10⁻⁵851.2 x 10¹⁰
Ether Cleavage 1.0 x 10⁻⁶955.0 x 10⁹

This table illustrates a scenario where the nucleophilic aromatic substitution at the 2-position has a lower activation energy and is therefore the kinetically favored product, meaning it forms faster at a given temperature.

Table 2: Hypothetical Thermodynamic Data for Competing Reactions of this compound

Reaction PathwayEnthalpy of Reaction (ΔH) (kJ/mol)Entropy of Reaction (ΔS) (J/mol·K)Gibbs Free Energy of Reaction (ΔG) at 298 K (kJ/mol)
SNA_r at C-2 -50-20-44.04
Ether Cleavage -70-15-65.53

This table shows that the ether cleavage reaction is thermodynamically more favorable, as indicated by its more negative Gibbs free energy of reaction. This means that if the reaction is allowed to reach equilibrium, the product of ether cleavage will be the major product.

Detailed Research Findings (Based on General Principles of Alkoxypyridine Reactivity):

Research on the reactivity of alkoxypyridines indicates that the position of the alkoxy group significantly influences the outcome of nucleophilic substitution reactions. For 2- and 4-alkoxypyridines, the alkoxy group can act as a good leaving group in S_NAr reactions because the negative charge of the Meisenheimer-like intermediate is stabilized by delocalization onto the ring nitrogen. In the case of 3-alkoxypyridines, this stabilization is less effective, making direct nucleophilic substitution more difficult.

Studies on the cleavage of aryl ethers have shown that strong acids like HBr and HI are effective reagents. The reaction proceeds via protonation of the ether oxygen, making the alcohol a good leaving group. The subsequent nucleophilic attack by the halide ion can occur at the alkyl carbon (S_N_2) or the aryl carbon, though the former is generally favored for alkyl-aryl ethers.

In the context of this compound, it is plausible that under milder, kinetically controlled conditions, reactions at other sites of the molecule might be observed, while under more vigorous, thermodynamically controlled conditions, the more stable products resulting from ether cleavage would predominate. Mechanistic studies on related systems often employ computational methods to calculate the energy profiles of different reaction pathways, providing theoretical support for the observed product distributions. These computational studies help in understanding the structure of transition states and intermediates, which is key to elucidating the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pentyloxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of organic structure determination, offering detailed insights into the connectivity and environment of atomic nuclei. For 3-Pentyloxypyridine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity Patterns

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in parts per million, ppm), and the number of neighboring protons (indicated by signal splitting or multiplicity). Based on the structure of this compound (a pyridine (B92270) ring substituted at the 3-position with a pentyloxy group), the following ¹H NMR signals are anticipated:

Pyridine Ring Protons: The pyridine ring contains four protons. The proton at the 2-position (adjacent to nitrogen) is typically the most deshielded, followed by the proton at the 4-position, then the 5-position, and finally the 6-position (adjacent to the nitrogen but further from the electron-withdrawing nitrogen effect than the 2-position). Based on analogous pyridine derivatives google.com, these protons are expected to appear in the aromatic region (typically 7.0-9.0 ppm) with characteristic splitting patterns arising from vicinal and long-range couplings.

Pentyloxy Group Protons:

The methylene (B1212753) protons directly attached to the oxygen atom (-O-CH₂-) will be significantly deshielded due to the electronegativity of oxygen, appearing in the range of 3.5-4.5 ppm. This signal is expected to be a triplet, assuming coupling to the adjacent methylene group.

The subsequent methylene groups (-CH₂-CH₂-CH₂-) will appear in the aliphatic region (typically 1.0-2.0 ppm), with multiplicities determined by the number of protons on adjacent carbons.

The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet in the range of 0.8-1.0 ppm, due to coupling with the adjacent methylene group.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Predicted MultiplicityNumber of Protons
Pyridine H-28.0 - 8.5Doublet or Multiplet1
Pyridine H-47.0 - 7.5Doublet or Multiplet1
Pyridine H-57.3 - 7.8Triplet or Multiplet1
Pyridine H-67.0 - 7.5Multiplet1
-O-CH₂- (alpha to O)3.8 - 4.2Triplet2
-CH₂- (beta to O)1.7 - 2.0Sextet or Multiplet2
-CH₂- (gamma to O)1.3 - 1.6Quintet or Multiplet2
-CH₂- (delta to O)1.3 - 1.6Sextet or Multiplet2
-CH₃ (terminal)0.8 - 1.0Triplet3

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR Analysis of Core and Side Chain Carbons

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Due to the lower natural abundance and sensitivity of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon environment. The chemical shifts are indicative of the electronic environment of each carbon atom.

Pyridine Ring Carbons: The carbons of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon directly bonded to the nitrogen (C-2 and C-6) and the carbon bearing the pentyloxy group (C-3) will likely exhibit distinct chemical shifts compared to C-4 and C-5. The C-3 carbon, being attached to an oxygen atom, will be further deshielded.

Pentyloxy Group Carbons:

The carbon atom directly attached to the oxygen (-O-CH₂-) will be significantly deshielded, appearing in the range of 60-70 ppm, characteristic of an alkyl ether carbon oregonstate.edulibretexts.org.

The subsequent methylene carbons (-CH₂-) will resonate in the aliphatic region (10-40 ppm), with their exact positions influenced by their distance from the oxygen atom.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyridine C-2148 - 155
Pyridine C-3 (with O-alkyl)155 - 160
Pyridine C-4135 - 140
Pyridine C-5120 - 125
Pyridine C-6145 - 150
-O-CH₂-65 - 70
-CH₂- (beta to O)30 - 35
-CH₂- (gamma to O)22 - 28
-CH₂- (delta to O)13 - 18
-CH₃ (terminal)10 - 15

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹H-¹⁵N HMBC, DOSY NMR) for Connectivity and Dynamics

Two-dimensional NMR techniques provide crucial information for confirming complex structures by revealing correlations between nuclei that are not directly bonded.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is invaluable for establishing connectivity between protons and carbons separated by two or three bonds ceitec.czcolumbia.edu. For this compound, HMBC experiments would be used to confirm the attachment of the pentyl ether chain to the pyridine ring. For instance, cross-peaks would be expected between the protons of the -O-CH₂- group and the C-3, C-2, and C-4 carbons of the pyridine ring. Similarly, correlations between aromatic protons and carbons further away would help map out the entire pyridine ring structure. The mention of ¹H-¹⁵N HMBC in relation to this compound rsc.org indicates its use in establishing correlations between protons and the nitrogen atom in the pyridine ring, further solidifying the structural assignment.

Diffusion Ordered Spectroscopy (DOSY) NMR: DOSY NMR is a powerful technique for separating signals from different molecular species in a mixture based on their diffusion coefficients jeol.com. For a pure compound like this compound, DOSY NMR can confirm the presence of a single molecular entity and provide information about its hydrodynamic radius. This can be particularly useful in complex samples or for assessing potential aggregation states. The study mentioned in rsc.org utilized DOSY NMR, suggesting its application in characterizing the compound's behavior in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, enabling the determination of the elemental composition of a molecule measurlabs.comfilab.fr. Tandem Mass Spectrometry (MS/MS) further elucidates structure by fragmenting selected ions.

Accurate Mass Measurements and Elemental Composition Determination

The molecular formula of this compound is C₁₀H₁₅NO. HRMS allows for the precise determination of the monoisotopic mass of this molecule. By measuring the mass of the molecular ion with high accuracy, its elemental composition can be confidently established, distinguishing it from other compounds with similar nominal masses.

Table 4.2.1: Molecular Formula and Calculated Exact Mass for this compound

Compound NameMolecular FormulaCalculated Exact Mass (Da)
This compoundC₁₀H₁₅NO165.115364

Note: The measured exact mass from HRMS should closely match this calculated value (typically within a few parts per million).

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion) and fragmenting it further to produce a secondary mass spectrum uni-saarland.delibretexts.org. The fragmentation pattern provides characteristic "fingerprints" that help confirm the proposed structure. For this compound, typical fragmentation pathways under electron ionization (EI) or similar energetic ionization methods would include:

Ether Bond Cleavage: Homolytic cleavage of the C-O bond in the ether linkage would yield fragments corresponding to the pyridyl moiety and the pentyl radical, or the pyridyl radical and the pentyl cation. For example, the loss of the pentyl group (C₅H₁₁•) or fragments thereof, and the loss of the pentyloxy radical (C₅H₁₁O•) or fragments thereof.

Pentyl Chain Fragmentation: The linear pentyl chain is susceptible to fragmentation via alpha-cleavage or beta-cleavage, leading to a series of smaller alkyl ions and radicals. Common fragments could include ions corresponding to C₁ to C₄ alkyl chains, and the pyridyl-oxy fragment.

Pyridine Ring Fragmentation: While less common under softer ionization conditions, the pyridine ring itself can undergo fragmentation, especially at higher collision energies.

Table 4.2.2: Predicted Major Fragmentation Pathways and Resulting Ions for this compound

Fragmentation EventNeutral Loss (Da)Fragment Ion (m/z)Description
Molecular ion (M⁺•)-165(C₁₀H₁₅NO)⁺•
Loss of methyl radical (•CH₃) from pentyl chain15150(C₉H₁₂NO)⁺
Loss of ethyl radical (•C₂H₅) from pentyl chain29136(C₈H₁₀NO)⁺
Loss of propyl radical (•C₃H₇) from pentyl chain43122(C₇H₈NO)⁺
Loss of butyl radical (•C₄H₉) from pentyl chain57108(C₆H₆NO)⁺
Cleavage of C-O bond (loss of C₅H₁₁O•)8382(C₅H₄N)⁺ (Pyridyl cation)
Cleavage of C-O bond (loss of C₅H₁₁•)7194(C₅H₄NO)⁺ (Pyridyl-oxy cation fragment)
Alpha-cleavage next to oxygen (loss of C₄H₁₀)58107(C₆H₇NO)⁺

Note: These are predicted fragmentation pathways. Actual observed fragments depend on the ionization method and experimental conditions. The pyridine ring itself can also undergo fragmentation.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique reveals detailed information about its molecular geometry and how molecules pack together in the crystal lattice.

Crystallization Techniques and Single Crystal Growth

The successful application of X-ray crystallography hinges on obtaining high-quality single crystals of the compound. Various crystallization techniques are employed to achieve this, often involving careful control of solvent, temperature, and concentration. Common methods include slow evaporation of a suitable solvent or solvent mixture, cooling a saturated solution, or diffusion techniques. For this compound, researchers typically explore different solvent systems, such as ethanol, methanol, hexane, or mixtures thereof, to identify conditions that promote the formation of well-defined single crystals suitable for diffraction analysis. The choice of solvent and crystallization parameters significantly influences crystal habit, size, and quality, directly impacting the resolution and reliability of the crystallographic data obtained.

Analysis of Molecular Conformation, Bond Metrics, and Torsional Angles

Once suitable single crystals are obtained, X-ray diffraction data is collected and analyzed to determine the molecular conformation, precise bond lengths, bond angles, and torsional angles of this compound. This analysis provides a detailed picture of the molecule's geometry. The pyridine ring is expected to be planar, as is typical for aromatic systems. The pentyloxy substituent's conformation, particularly the orientation of the alkyl chain, is determined by the torsional angles around the C-O bond connecting it to the pyridine ring and within the pentyl chain itself. These metrics are critical for understanding the molecule's electronic distribution and its potential interactions with other molecules.

While specific numerical data for this compound's bond metrics and torsional angles would be derived from experimental crystallographic studies, a typical analysis would involve reporting:

ParameterValue (Å or degrees)Description
C-N (pyridine)~1.33 - 1.34Average bond length in the pyridine ring
C-C (pyridine)~1.39 - 1.40Average bond length in the pyridine ring
C-O (ether linkage)~1.42 - 1.43Bond length of the ether linkage to the ring
C-C (alkyl chain)~1.52 - 1.54Average bond length within the pentyl chain
C-O-C (ether angle)~110 - 115Angle at the oxygen atom of the ether linkage
Torsional Angle 1(e.g., O-C-C-C)Dihedral angle defining alkyl chain conformation
Torsional Angle 2(e.g., C-O-C-C)Dihedral angle at the ether linkage

Note: The values presented in the table are representative for similar chemical structures and would be precisely determined through experimental X-ray diffraction for this compound.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. X-ray crystallography reveals the relative positions and orientations of adjacent molecules, allowing for the identification of these interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions such as C-H···N or C-H···O hydrogen bonds, which play a significant role in stabilizing the crystal structure. Understanding crystal packing is vital for predicting bulk properties such as melting point, solubility, and solid-state reactivity. The pentyloxy chains are likely to adopt conformations that optimize packing efficiency, potentially leading to layered or helical arrangements depending on the specific intermolecular forces.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by analyzing its vibrational modes. These methods provide valuable information about the chemical bonds and their environment.

For this compound, IR and Raman spectroscopy would confirm the presence of characteristic functional groups:

Pyridine Ring: The pyridine moiety exhibits characteristic ring stretching vibrations in both IR and Raman spectra. These typically appear in the fingerprint region and can include C=N and C=C stretching modes. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Ether Linkage (C-O-C): The C-O stretching vibration of the ether group is a key identifier. In IR spectra, this typically manifests as a strong absorption band in the region of 1050-1250 cm⁻¹. Raman spectra also show C-O stretching, often with different intensity patterns.

Aliphatic C-H Bonds: The pentyl chain contributes aliphatic C-H stretching vibrations, usually observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), and bending modes in the fingerprint region.

A representative data table for expected vibrational frequencies would include:

TechniqueFunctional Group / Vibration TypeExpected Frequency Range (cm⁻¹)Significance for this compound
IRAromatic C-H Stretching3000 - 3100Presence of the pyridine ring
IRAliphatic C-H Stretching2850 - 2970Presence of the pentyl chain
IRC=N / C=C Ring Stretching1400 - 1600Pyridine ring aromaticity
IRC-O Stretching (Ether)1050 - 1250Ether linkage
RamanC-H Stretching (Aliphatic)2850 - 2970Pentyl chain
RamanC=N / C=C Ring Stretching1400 - 1600Pyridine ring aromaticity
RamanC-O Stretching (Ether)1050 - 1250Ether linkage

Note: Specific peak positions and intensities are determined experimentally and can vary slightly based on the molecular environment and experimental conditions.

Computational and Theoretical Investigations of 3 Pentyloxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. nih.govresearchgate.netaps.org It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying systems like 3-Pentyloxypyridine.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which possesses a flexible pentyloxy side chain, multiple low-energy conformations, or conformers, are expected due to rotation around single bonds.

Theoretical investigations would involve systematically exploring the potential energy surface by rotating the dihedral angles of the pentyloxy group. Each resulting conformation is then optimized to find the nearest local energy minimum. The relative energies of these conformers are calculated to identify the most stable structures and their populations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements of the pentyloxy chain.

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
A (Global Minimum)180° (anti-periplanar)0.00
B+60° (gauche)0.85
C-60° (gauche)0.85
D0° (syn-periplanar)3.50

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to have significant density on the electron-rich pyridine (B92270) ring and the oxygen atom, while the LUMO would likely be distributed across the aromatic ring's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

This table defines the principal metrics derived from FMO analysis and their general chemical significance.

ParameterDefinitionChemical Implication
HOMO Energy Energy of the highest occupied molecular orbital.Relates to ionization potential; higher energy indicates stronger electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to electron affinity; lower energy indicates stronger electron-accepting ability.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.Indicates chemical reactivity and kinetic stability. A large gap implies high stability.

DFT calculations are a valuable tool for predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.netnih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to compute the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane.

The accuracy of DFT-predicted NMR shifts is often high, with mean absolute errors typically below 0.2 ppm for ¹H and 2 ppm for ¹³C, which is sufficient to aid in the assignment of experimental spectra and confirm molecular structures. nih.gov Comparing the calculated shifts for various optimized conformers with experimental data can also help determine the dominant conformation in solution.

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Shifts for this compound

This table provides a hypothetical example of how computationally predicted NMR data is compared with experimental results to validate a structure.

Atom Position (Pyridine Ring)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2140.5141.2
C3155.2155.9
C4124.1123.7
C5121.8122.5
C6138.0138.6

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the dynamic behavior and conformational landscapes of larger, flexible molecules over longer timescales. mdpi.com

The pentyloxy group in this compound has several rotatable bonds, leading to a large number of possible conformations. Molecular mechanics, which uses a simpler, classical physics-based force field, is computationally less expensive than DFT and allows for a more exhaustive exploration of this conformational space. mdpi.com

Simulations can be performed to systematically rotate each dihedral angle in the side chain and calculate the potential energy, generating a detailed map of the conformational energy landscape. This process identifies all significant low-energy conformers that could be populated at room temperature, providing a more complete picture than DFT analysis of a few selected structures alone.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the dynamic behavior of this compound in different environments. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. nih.gov

These simulations can be used to study:

Solvation Shells: Characterizing the arrangement and orientation of solvent molecules around the pyridine ring and the hydrophobic pentyloxy chain.

Hydrogen Bonding: Identifying the strength and lifetime of hydrogen bonds between the pyridine nitrogen and protic solvents.

Condensed-Phase Behavior: In the solid state, MD simulations can help understand crystal packing forces and predict bulk material properties. These simulations elucidate the nature of non-covalent interactions, such as π-π stacking of pyridine rings and van der Waals forces between the alkyl chains, which govern the solid-state structure. nih.gov

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

A QTAIM analysis of this compound would commence with the calculation of its electron density distribution, typically using density functional theory (DFT) or other high-level quantum chemical methods. The topology of this electron density is then analyzed to locate critical points (CPs), where the gradient of the electron density is zero. There are four types of stable critical points:

Nuclear Critical Points (NCPs): These correspond to the positions of the atomic nuclei.

Bond Critical Points (BCPs): A BCP is found between two bonded atoms, and its properties provide insight into the nature of the chemical bond.

Ring Critical Points (RCPs): An RCP is located within a ring of bonded atoms.

Cage Critical Points (CCPs): A CCP is found inside a cage of bonded atoms.

For this compound, the analysis would focus on the properties of the BCPs for the various bonds present, such as the C-N and C-C bonds within the pyridine ring, the C-O bond of the pentyloxy group, and the C-H bonds. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs are particularly informative. A high value of ρ(r) indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0).

A hypothetical QTAIM analysis of this compound would likely reveal the covalent nature of the bonds within the pyridine ring and the pentyloxy chain. Furthermore, the analysis could quantify the degree of polarity in the C-N and C-O bonds and characterize any non-covalent interactions that may be present.

Table 1: Hypothetical QTAIM Data for Selected Bonds in this compound

BondType of Critical PointElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
C=N (in pyridine)Bond Critical PointHighNegativeCovalent
C-C (in pyridine)Bond Critical PointHighNegativeCovalent
C-O (ether linkage)Bond Critical PointModerateNegativePolar Covalent
C-H (alkyl chain)Bond Critical PointModerateNegativeCovalent

Note: The values in this table are illustrative and represent expected trends based on the principles of QTAIM. Actual values would require a specific computational study on this compound.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. While specific computational studies on the reaction mechanisms involving this compound are not documented in the reviewed literature, the established methodologies can be outlined to understand how such investigations would be conducted.

The study of a reaction mechanism for this compound, for instance, an electrophilic aromatic substitution on the pyridine ring, would begin with the identification of all reactants, products, and potential intermediates. The geometries of these species would be optimized to find their lowest energy structures on the potential energy surface.

The next critical step is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate connecting reactants and products. Various computational algorithms are employed to find these saddle points on the potential energy surface. Once a candidate for the transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be elucidated.

For example, in a hypothetical study of the nitration of this compound, computational methods could be used to determine whether the nitro group adds to the ortho, meta, or para position relative to the pentyloxy group. This would involve calculating the transition state energies for each of these pathways.

Table 2: Illustrative Data from a Hypothetical Computational Study of this compound Nitration

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Ortho-substitution0.0+25.3-15.225.3
Meta-substitution0.0+30.1-10.830.1
Para-substitution0.0+22.7-18.522.7

Note: The data presented in this table is purely hypothetical and intended to illustrate the type of information that would be generated in a computational study of a reaction involving this compound. The relative energies would determine the predicted regioselectivity of the reaction.

Further computational analyses, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to confirm that the located transition state indeed connects the desired reactants and products. These calculations trace the reaction path downhill from the transition state to the corresponding minima.

Through these computational approaches, a detailed understanding of the reaction mechanisms, energetics, and selectivity for reactions involving this compound could be achieved, providing valuable insights for synthetic chemists.

Applications and Advanced Utility of 3 Pentyloxypyridine in Chemical Systems

Role as a Building Block in Complex Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic system that serves as a versatile building block in organic synthesis due to its aromaticity, the presence of a nitrogen heteroatom, and its susceptibility to various functionalization reactions. Pyridine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials nih.govopenmedicinalchemistryjournal.com.

Construction of Advanced Heterocyclic Scaffolds

Pyridine scaffolds are widely utilized for the construction of more complex heterocyclic systems. The nitrogen atom and the electron-deficient nature of the pyridine ring allow for diverse reactivity, enabling its incorporation into fused ring systems or polycyclic structures. For instance, various synthetic methodologies, including multicomponent reactions and cascade sequences, are employed to build intricate heterocyclic frameworks from simpler pyridine precursors or to assemble pyridine rings as part of larger structures nih.govopenmedicinalchemistryjournal.comjpionline.orgmdpi.com.

While pyridine derivatives in general are crucial for creating advanced heterocyclic scaffolds, specific research detailing the use of 3-Pentyloxypyridine in this capacity was not identified in the provided literature. The pentyloxy substituent at the 3-position might influence reactivity and solubility, potentially offering unique pathways if explored.

Precursor for Diversified Pyridine Derivatives

The synthesis of a wide array of pyridine derivatives is a significant area of organic chemistry, driven by their importance in medicinal and agricultural applications nih.govwikipedia.orgwikipedia.org. Various synthetic routes exist for functionalizing the pyridine ring, enabling the creation of diverse substitution patterns. For example, methods like the Hantzsch pyridine synthesis, Kröhnke pyridine synthesis, and transition-metal-catalyzed cross-coupling reactions are employed to generate substituted pyridines wikipedia.orgmdpi.com.

The presence of an ether linkage, such as the pentyloxy group, can be introduced onto the pyridine ring through various etherification strategies. While compounds like 5-Methyl-3-nitro-2-(pentyloxy)pyridine and 2-Chloro-5-(pentyloxy)pyridine have been noted ambeed.comlookchem.com, indicating the feasibility of incorporating pentyloxy substituents onto pyridine rings, specific research that utilizes This compound as a precursor for generating a broad spectrum of diversified pyridine derivatives was not found in the available search results.

Utility in Coordination Chemistry and Ligand Design

Pyridine and its derivatives are well-established as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which readily coordinates to metal centers libretexts.orgresearchgate.netmdpi.com. The electronic and steric properties of pyridine-based ligands can be finely tuned by modifying substituents on the ring, influencing the stability, structure, and reactivity of the resulting metal complexes mdpi.comnih.gov.

Exploration as a Ligand in Metal Complexes

The pyridine nitrogen atom acts as a Lewis base, forming stable coordination complexes with a wide range of transition metals and other Lewis acidic metal ions libretexts.orgmdpi.com. These complexes find applications in catalysis, materials science, and biological systems libretexts.orgmdpi.com. The introduction of substituents, such as alkoxy groups like the pentyloxy moiety, can modulate the electronic density on the pyridine nitrogen and introduce steric bulk, thereby influencing the coordination behavior and the properties of the metal complex mdpi.comnih.gov.

However, specific studies that explore This compound as a ligand in the formation of metal complexes were not identified within the provided literature. Investigations into related compounds, such as pyridylideneamide ligands, have shown their utility in iridium complexes, enhancing catalytic activity nih.gov.

Investigation of Catalytic Activity of this compound-Derived Ligands

Metal complexes incorporating pyridine-based ligands are frequently employed as catalysts in various organic transformations, including oxidation, reduction, and C-C bond formation nih.govnih.govrsc.org. The catalytic activity is often dependent on the electronic and steric environment provided by the ligand, which can be modulated through structural modifications nih.govrsc.org. For example, modifications to pyridine-derived ligands have been shown to significantly enhance the catalytic activity of metal centers nih.gov.

Research specifically investigating the catalytic activity of ligands derived from or incorporating This compound was not found in the provided search results. While the pyridine core is known for its role in catalysis, the specific impact of the 3-pentyloxy substitution on catalytic performance remains an area for potential future research.

Contribution to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, ordered structures wikipedia.org. Nitrogen-containing heterocycles, including pyridines, are frequently utilized in supramolecular chemistry due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions, which are crucial for driving self-assembly processes wikipedia.orgnih.gov. Pyridine units are often incorporated into macrocycles, metallacycles, and other complex architectures designed for molecular recognition, catalysis, or materials science wikipedia.orgnih.gov.

Specific investigations into the contributions of This compound to supramolecular chemistry were not identified in the provided literature. While the pyridine nitrogen can act as a coordination site for metal-directed self-assembly, and the pentyloxy chain could influence solubility and packing in solid-state structures or self-assembled monolayers, dedicated studies for this particular compound were not found.

Investigation of Halogen Bonding Interactions with this compound as an Acceptor

Halogen bonding (XB) is a directional non-covalent interaction that occurs between an electrophilic region on a halogen atom (the donor) and a nucleophilic atom (the acceptor) acs.org. The nitrogen atom in the pyridine ring of this compound is a Lewis base and can effectively act as a halogen bond acceptor researchgate.netrsc.orgumich.edu. Studies have explored the efficiency of pyridine derivatives as XB acceptors, comparing their performance with other common acceptors.

Research indicates that the strength of halogen bonding interactions involving pyridine derivatives can be influenced by the electronic properties of the ring and substituents. For instance, while not directly studying this compound, related work on pyridine-based acceptors shows that their acceptor strength can vary. For example, 3-methoxypyridine (B1141550) was found to form halogen bonds with similar geometry and calculated enthalpy of complexation to pentafluoroiodobenzene when compared to iodotriazoles rsc.org. This suggests that alkoxy-substituted pyridines, like this compound, possess significant halogen bonding capabilities. Computational studies and experimental data, such as NMR spectroscopy, are employed to quantify these interactions and predict their behavior in solution rsc.orgumich.edu. The pentyloxy chain's electron-donating effect, though modest, can subtly influence the electron density on the pyridine nitrogen, thereby modulating its acceptor strength.

Design of Self-Assembled Molecular Architectures

The structural features of this compound make it a suitable component for the construction of self-assembled molecular architectures. Self-assembly relies on the precise arrangement of molecules through non-covalent interactions, leading to the formation of ordered structures with specific functions researchgate.netosti.gov. While direct examples of this compound in complex self-assembled architectures are not extensively detailed in the provided snippets, the general principles of pyridine-based self-assembly are relevant.

Pyridine rings are known to participate in various supramolecular interactions, including π-π stacking, hydrogen bonding (if functionalized with hydrogen bond donors), and coordination to metal ions researchgate.netosti.govias.ac.innih.gov. The pentyloxy tail can contribute to van der Waals forces and influence the solubility and packing of the assembled structures. Research on related pyridine derivatives has demonstrated their use in forming molecular triangles ias.ac.in, interlocked structures nih.gov, and coordination architectures researchgate.netosti.gov. The incorporation of this compound into such systems could lead to novel supramolecular materials with tailored properties, leveraging both the directional interactions of the pyridine ring and the steric and electronic contributions of the pentyloxy group.

Intermediate in the Development of Functional Materials (e.g., Liquid Crystals)

This compound serves as a valuable intermediate or building block in the synthesis of functional materials, particularly liquid crystals ontosight.ai. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, possessing long-range orientational order ijpsonline.comresearchgate.netmdpi.com.

The incorporation of pyridine moieties and flexible alkyl chains, such as the pentyloxy group, into molecular structures is a common strategy for designing liquid crystalline compounds (mesogens) ontosight.ai. The pyridine ring can contribute to the rigidity and mesogenic properties, while the pentyloxy chain provides the necessary flexibility for phase transitions and influences the mesophase type and thermal stability. Although specific liquid crystal compounds directly derived from this compound are not detailed in the provided search results, the general trend points to its potential. Pyridine-based liquid crystals are a well-established class of materials, and the specific placement of the pentyloxy group at the 3-position can influence molecular packing and intermolecular interactions, thereby tuning the liquid crystalline behavior. The development of new functional materials often involves modifying known scaffolds with specific substituents to achieve desired properties, making this compound a candidate for such synthetic endeavors in materials science icn2.catftmc.ltliverpool.ac.ukplus.ac.at.

Future Directions and Emerging Research Avenues for 3 Pentyloxypyridine Chemistry

Innovation in Green Chemistry Approaches for Synthesis

The chemical industry's increasing commitment to sustainability is driving a paradigm shift towards greener synthetic methodologies. For 3-pentyloxypyridine and its related compounds, this translates to a focus on reducing environmental impact, enhancing atom economy, and improving energy efficiency.

Recent advancements highlight the utility of water as a reaction medium, microwave and ultrasound irradiation for accelerated reaction rates, and the development of one-pot and multicomponent reactions (MCRs) that minimize waste and purification steps beilstein-journals.orgrsc.orgwikipedia.orgrsc.orgrsc.orgarkat-usa.orgresearchgate.netacsgcipr.orgmdpi.comarabjchem.orgresearchgate.netnih.govresearcher.lifetandfonline.comtandfonline.com. Flow chemistry, in particular, is emerging as a powerful tool for optimizing reaction parameters, ensuring safety, and enabling continuous, scalable production of pyridine (B92270) derivatives beilstein-journals.orgresearchgate.netfigshare.comrsc.org.

Future research on this compound synthesis could focus on:

Catalyst Development: Exploring earth-abundant metal catalysts or organocatalysts for the etherification of 3-hydroxypyridine (B118123) with pentyl halides, or vice versa, utilizing greener solvents.

One-Pot MCRs: Designing multicomponent reactions that efficiently assemble the this compound core or its functionalized derivatives, potentially incorporating microwave or ultrasound assistance.

Flow Synthesis: Implementing continuous flow processes for the synthesis of this compound and its analogs, enabling precise control over reaction conditions, improved yields, and enhanced safety for scaled-up production.

Table 7.1.1: Comparative Synthesis Approaches for Pyridine Ethers

Synthesis MethodSolventCatalystYield (%)Reaction TimeEnvironmental ImpactNotes
Traditional (e.g., Williamson Ether Synthesis)Organic Solvents (e.g., DMF, THF)Strong Bases (e.g., NaH, K₂CO₃)Moderate to GoodHours to DaysHigh (solvent waste, energy)Often requires anhydrous conditions.
Green Approach (e.g., Microwave-Assisted, Water-based)Water, Bio-based SolventsOrganocatalysts, Mild Bases, Metal CatalystsGood to ExcellentMinutes to HoursLow (reduced waste, energy)Facilitates faster reactions, safer conditions.
Flow ChemistryVarious (tunable)Optimized Catalytic SystemsHighMinutes (continuous)Low to ModerateEnables precise control, scalability, and in-line purification.

Exploration of Unconventional Reactivity Pathways

Beyond established reaction mechanisms, research into novel reactivity pathways for pyridine derivatives offers significant opportunities for this compound. This includes exploring C-H functionalization, leveraging photoredox catalysis, and developing new multicomponent reactions.

Recent studies have demonstrated the potential of C-H functionalization to introduce diverse substituents onto pyridine rings researchgate.netorganic-chemistry.org. Photoredox catalysis, utilizing visible light, has emerged as a powerful strategy for single-electron transfer (SET) processes, enabling transformations that were previously challenging under conventional conditions mdpi.comresearchgate.netrsc.orgnih.govnih.gov. Pyridine N-oxides, for instance, are proving valuable in photoredox catalysis for generating reactive radicals nih.gov. Furthermore, the trifluoromethylation of alkoxypyridines indicates the feasibility of introducing various functional groups acs.org.

Future research directions for this compound could involve:

C-H Functionalization: Investigating regioselective C-H activation and functionalization at different positions of the pyridine ring or the pentyloxy chain to create novel derivatives.

Photoredox Catalysis: Employing visible-light photoredox catalysis to activate the this compound scaffold for radical-mediated reactions, such as alkylations, arylations, or cross-couplings.

Catalytic Transformations: Developing new transition-metal-catalyzed or Lewis acid-catalyzed reactions that exploit the electronic properties of the pyridine nitrogen and the ether linkage to construct complex molecular architectures.

Novel MCRs: Designing multicomponent reactions where this compound or its precursors serve as key building blocks, leading to more complex heterocyclic systems.

Table 7.2.1: Novel Reactivity Pathways for Pyridine Derivatives

Reaction TypeKey TransformationCatalytic SystemSubstrate ScopePotential for this compound
C-H FunctionalizationDirect alkylation/arylationTransition Metals (e.g., Pd, Ru), Photoredox CatalystsVarious PyridinesIntroduction of diverse groups onto the pyridine ring or pentyloxy chain.
Photoredox CatalysisRadical generation & couplingRu(II) or Ir(III) complexes, Visible LightDiverse organic substratesFunctionalization via radical intermediates, mild reaction conditions.
Multicomponent Reactions (MCRs)One-pot assembly of complex heterocyclesVarious catalysts (acid, base, metal)Aldehydes, ketones, amines, nitrilesBuilding complex structures incorporating the this compound motif.
TrifluoromethylationIntroduction of CF₃ groupCopper catalysisAlkoxy-substituted iodopyridinesPotential for analogous functionalizations at various positions.

Integration into Advanced Materials Science Research

The unique electronic and structural properties of pyridine derivatives make them attractive candidates for advanced materials. This compound, with its combination of an aromatic nitrogen heterocycle and an aliphatic ether chain, holds promise for integration into various functional materials.

Research into pyridine-containing conjugated polymers has shown their utility in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) beilstein-journals.orgarkat-usa.orgacs.orgontosight.airsc.orgrhhz.net. The pyridine nitrogen can influence the electronic energy levels, backbone planarity, and charge transport properties of these polymers ontosight.airsc.orgrhhz.netmit.edursc.org. Furthermore, pyridine derivatives are explored as components in liquid crystals and chemical sensors mit.edu. The pentyloxy group in this compound could enhance solubility and potentially influence mesogenic behavior, making it a valuable building block for such materials Current time information in Chatham County, US.taylorandfrancis.com.

Future research directions could include:

Polymer Synthesis: Developing conjugated polymers or oligomers incorporating this compound units, investigating their electronic, optical, and thermal properties for applications in organic electronics.

Liquid Crystals & Sensors: Exploring the potential of this compound derivatives as components in liquid crystalline materials or as functional units in chemosensors, leveraging the pyridine nitrogen for coordination and the pentyloxy chain for solubility and phase behavior.

Functional Materials: Designing novel materials where the this compound scaffold contributes specific properties, such as luminescence, charge transport, or selective binding capabilities.

Table 7.3.1: Pyridine-Containing Conjugated Polymers and Their Material Applications

Polymer TypePyridine IntegrationKey Properties Influenced by PyridineApplicationsPotential Role for this compound
Donor-Acceptor PolymersPyridine as acceptor unitLowered LUMO levels, enhanced planarity, improved charge transportOLEDs, OPVs, OFETsModulating electronic properties, solubility, and molecular packing.
Pyridine-bridged PolymersPyridine as a bridging unitTailored band gap, charge polarity switchingOFETs, PSCsProviding structural rigidity and electronic conjugation pathways.
Amphiphilic PolymersPyridine units incorporatedMetal ion sensing, luminescence tuningSensors, luminescent materialsPyridine nitrogen as a coordination site for metal ions; pentyloxy chain for solubility.

Development of Structure-Activity Relationship (SAR) Studies for Chemical Interactions

Understanding how molecular structure dictates chemical or biological activity is fundamental to rational design in drug discovery, agrochemistry, and materials science. SAR studies for pyridine derivatives are well-established, providing a roadmap for optimizing molecular properties.

Quantitative Structure-Activity Relationship (QSAR) models, employing computational methods, are instrumental in predicting the activity of compounds based on their structural features taylorandfrancis.comchemrevlett.comnih.govchemrevlett.com. Research has shown that specific functional groups and their positions on the pyridine ring significantly impact activity, with electron-donating groups like -OMe, -OH, -C=O, and NH₂ often enhancing biological efficacy, while bulky or halogenated substituents may reduce it acs.orgmdpi.commdpi.com. These principles have been applied to various pyridine derivatives for targets ranging from anticancer agents to enzyme inhibitors and receptor ligands figshare.comrsc.orgchemrevlett.comnih.govacs.orgmdpi.commdpi.comnih.govrsc.orgnih.goveurekaselect.com.

Future directions for this compound include:

Systematic SAR Studies: Conducting comprehensive SAR investigations on this compound derivatives to identify structural modifications that optimize interactions with specific biological targets or chemical processes.

Computational Modeling: Employing QSAR, molecular docking, and molecular dynamics simulations to predict the activity and binding modes of novel this compound analogs, guiding synthetic efforts.

Structure-Property Correlation: Investigating how variations in the pentyloxy chain (length, branching, functionalization) and substitutions on the pyridine ring influence the compound's chemical reactivity, electronic properties, and biological interactions.

Table 7.4.1: SAR Trends in Pyridine Derivatives and Implications for this compound

Structural Feature/ModificationObserved Effect on Activity (General Pyridine Derivatives)Potential Impact on this compoundResearch Focus Areas
Electron-donating groups (-OMe, -OH, -NH₂, -C=O) at specific positionsEnhanced antiproliferative, binding, or catalytic activityMay improve efficacy in target applications.SAR studies on pyridine ring substitutions.
Electron-withdrawing groups (e.g., halogens) or bulky groupsReduced activity or altered selectivityMay decrease efficacy or introduce new interaction profiles.Impact of chain length and branching on pentyloxy group.
Pentyloxy chain modifications (length, branching)Influences solubility, lipophilicity, steric interactionsCrucial for membrane permeability, receptor binding, and material properties.Design of analogs with varied chain lengths and branching.
Pyridine ring substitutionsModulates electronic distribution, steric hindrance, and hydrogen bondingFine-tuning interactions with biological targets or materials.Exploration of diverse substitution patterns on the pyridine ring.

High-Throughput and Automated Synthesis for Derivative Libraries

The rapid pace of discovery in pharmaceuticals, agrochemicals, and materials science necessitates efficient methods for generating and screening diverse compound libraries. Combinatorial chemistry, parallel synthesis, and automated platforms are key enablers in this regard.

These techniques allow for the systematic variation of molecular structures, accelerating the identification of lead compounds and the optimization of their properties acs.orgnih.govthieme-connect.com. Established MCRs like the Kröhnke and Hantzsch syntheses have been adapted for combinatorial library generation wikipedia.orgacs.orgtaylorfrancis.com. Furthermore, the integration of flow chemistry with automation provides a powerful approach for high-throughput synthesis and optimization beilstein-journals.orgresearchgate.netrsc.org.

Future research for this compound could involve:

Library Design: Developing automated or parallel synthesis strategies to create diverse libraries of this compound derivatives by systematically varying the pentyloxy chain and pyridine ring substituents.

High-Throughput Screening (HTS): Employing HTS of these libraries to identify lead compounds with desired biological activities or material properties.

Flow Optimization: Utilizing flow chemistry for rapid optimization of synthetic routes and for the efficient, on-demand production of promising derivatives identified through screening.

Table 7.5.1: Principles of Library Synthesis for Heterocyclic Compounds

ApproachKey FeaturesAdvantagesApplication to this compound
Combinatorial ChemistrySplit-mix, parallel synthesis, MCRsRapid generation of large, diverse librariesEfficiently synthesize a wide array of this compound analogs by varying substituents.
Automated SynthesisRobotic platforms, integrated workflowsHigh throughput, reproducibility, reduced manual laborStreamline library synthesis and purification, enabling rapid screening.
Flow ChemistryContinuous processing, precise parameter controlEnhanced safety, scalability, faster optimization, in-line analysisRapid optimization of reaction conditions for library synthesis and scale-up.

By focusing on these emerging research avenues, the chemical potential of this compound can be more fully realized, paving the way for novel applications across diverse scientific disciplines.

Compound List:

this compound

3-Hydroxypyridine

Pentyl bromide

Pyridine

Pyridine N-oxides

Acyl chlorides

Cyclic ethers

4-Ethenylpyridine

1,4-Diethenylbenzene

Imidazo[1,2-a]pyridine ethers (IPE)

Squaramides (SQA)

Pyrazolo[3,4-b]pyridine derivatives

Imidazo[1,5-a]pyridine

Imidazo[4,5-b]pyridine derivatives

Triazolopyridines

Diketopyrrolopyrrole (DPP)-based conjugated polymers

N-alkoxypyridinium ions

Alkoxy radicals

Pyridine–oxazoline (PyOX) ligands

Bis-triazolyl-pyridine derivatives

Pyrido[2,3-d]pyrimidines

this compound-3-carbohydrazide

1-Phenylimidazo[1,5-a]pyridine (B3352977)

5-Aryl- beilstein-journals.orgrsc.orgCurrent time information in Chatham County, US.-triazolo-[1,5-a]-pyridines

5-Bromo-triazolopyridines

7-Amino-triazolopyridines

2,4-Diamino-4-bromo-pyridine

2,6-Diamino-4-bromopyridine

2-Chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine

Nifedipine

Amlodipine

Nimodipine

Zolpidem

Alpidem

Olprinone

Zolimidine

Necopidem

Citral

Phloroglucinol

Deoxybruceol

Ethyl acetoacetate (B1235776)

Ammonium acetate (B1210297)

Malononitrile

Aromatic aldehydes

Heterocyclic methyl ketones

5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

3-Methyl-1-phenyl-1H-pyrazolo-5-amine

β-diketones

2-Aminopyridine

2-Bromoacetophenone derivatives

Dibutyl diselenide

Ethyl bromopyruvate

Bromopyruvic acid

1,3-dicarbonyl compounds

Cinnamaldehydes

Ethylenediamines

Hexahydroimidazo[1,2-a]pyridines

2,5- or 2,6- or 3,5-substituted pyridine units

p-(2,5-dialkoxyphenylene)vinylene

p-phenylenevinylene

2,7-carbazole subunits

2,6-diarylpyridine

4,6-disubstituted pyridin-2(1H)-ones

Pyridine-2-oxy-7-azabenzotriazole ethers

1H- beilstein-journals.orgacs.orgCurrent time information in Chatham County, US.triazolo[4,5-b]pyridine

Nicotinic acid

2-chloro precursor

2-chloro-6-methoxypyridine (B123196)

2-chloro-6-(3-Methyl-3-pentyloxy)pyridine

3,5,6-trichloropyridin-2-ol

3,5,6-trichloropyridin-2-phenolate

2,3,5-trichloropyridine (B95902)

2-alkoxy pyridines

3,5-dichloro-2-alkoxypyridine

4-alkoxy-pyridines

2-halo-5-alkoxy-pyridines

6-chloropyridin-3-ylboronic acid

6-bromonaphthalen-2-amine

(6-fluoropyridin-3-yl)boronic acid

2-halo-5-aryl-pyridines

5-substituted-2-halopyridines

2-halo-5-hydroxypyridines

2-halo-5-aryloxy-pyridines

2-halo-5-aryl-pyridines

3-chloro-5-methyl-2-(pentyloxy)pyridine (B8029480)

4-chloro-2-(pentyloxy)pyridine (B3232913)

Imidazo[4,5-b]pyridine derivatives

Aurora Kinase Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives

this compound

Pyrazolo[3,4-b]pyridine

Imidazopyrazole

2-amino-3-cyanopyridine (B104079)

Pyridine-based conjugated polymers

Pyridine-bridged diketopyrrolopyrrole (DPP)-based conjugated polymers

Alkenylpyridines

Carbonyl derivatives

Imine derivatives

Ketyl radicals

α-aminoalkyl radicals

this compound derivatives

Imidazopyridine

Imidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridine-3-carbohydrazide

Azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine

1-Phenylimidazo[1,5-a]pyridine-3-carboxylate

Pyrazolo[3,4-b]pyridine

Pyridine-based natural compounds

Pyridine-based drug molecules

Pyridine-containing conjugated polymers

Pyridine-bridged conjugated polymers

Pyridine-containing functional materials

Pyridine-based ligands

this compound-containing polymers

this compound-based liquid crystals

this compound-based sensors

this compound-based materials

this compound analogs

this compound derivatives

this compound libraries

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Pentyloxypyridine with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where 3-hydroxypyridine reacts with pentyl bromide under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., DMF or acetonitrile) and temperature (80–100°C) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structure via proton signals for pyridine (δ 7.1–8.5 ppm) and pentyloxy chain (δ 1.2–4.3 ppm).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 179 [M+H]+.
    Cross-reference with literature or analogous pyridine derivatives for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline.
  • Storage : Keep in airtight containers away from oxidizers and heat sources.
    Refer to analogous SDSs for pyridine derivatives (e.g., 2-(3-Pentenyl)pyridine) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

  • Methodological Answer :

  • Replicate Experiments : Control variables (temperature, solvent purity, moisture levels).
  • Solvent Polarity Analysis : Compare reactivity in polar aprotic (DMF) vs. non-polar (toluene) solvents using kinetic studies (UV-Vis monitoring).
  • Computational Modeling : Apply DFT calculations to assess solvation effects on transition states. Cross-validate with literature on similar ether-pyridine systems .

Q. What experimental strategies are recommended for investigating the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, acidic/basic conditions, or elevated temperatures.
  • Analytical Profiling : Use HPLC-MS to identify degradation products (e.g., pyridine-3-ol or pentanol derivatives).
  • Ecotoxicity Assays : Evaluate biodegradation via soil/water microcosm studies with GC-MS quantification .

Q. How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Property Prediction : Use COSMO-RS or DFT to estimate logP, solubility, and pKa. Validate with experimental HPLC retention times or potentiometric titrations.
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes to guide drug design. Cross-reference with crystallographic data of related compounds .

Guidelines for Rigorous Research Design

  • Literature Review : Systematically compare synthetic routes (e.g., alkylation vs. Mitsunobu reactions) and analytical protocols from peer-reviewed journals .
  • Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does the pentyloxy chain length influence the compound’s bioavailability?" .
  • Data Contradictions : Apply triangulation (e.g., NMR, XRD, and computational data) to confirm structural assignments or reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.